Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C12H16O5 . It is a derivative of benzaldehyde, characterized by the presence of methoxy and methoxyethoxy groups on the benzene ring. This compound is often used as a synthetic building block in organic chemistry due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Etherification: The aldehyde group is protected by converting it into an acetal or ketal
Deprotection: The protecting group is then removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.
Biology:
- Studied for its effects on neurotransmitter systems and receptor binding.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methoxyethoxy groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including alterations in neurotransmitter levels and receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Mescaline: Both are phenethylamines with psychedelic effects, but mescaline has a different substitution pattern on the benzene ring.
Isoproscaline: Similar structure but with an isopropoxy group instead of a methoxyethoxy group.
Uniqueness: Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
101641-07-0 |
---|---|
Molekularformel |
C13H18O6 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
3,5-dimethoxy-4-(2-methoxyethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-15-4-5-18-9-19-13-11(16-2)6-10(8-14)7-12(13)17-3/h6-8H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
SQCZOKWUOYFXAD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC1=C(C=C(C=C1OC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.